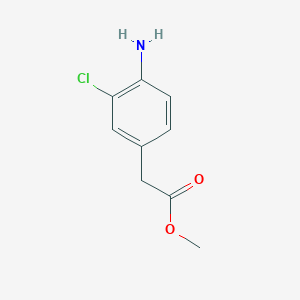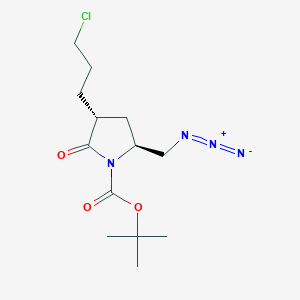
3-(Heptylamino)propanenitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Micro-Electrolysis System for Pollutant Degradation
The Fe(0)/GAC micro-electrolysis system was explored for the degradation of pollutants like 3,3'-iminobis-propanenitrile. This study highlighted the impact of factors like influent pH value, Fe(0)/GAC ratio, and the adsorption capabilities of granular activated carbon (GAC) on the system's efficiency. The micro-electrolysis system, particularly the Fe(0)/GAC ratio and pH value, played a crucial role in enhancing the degradation efficiency of the pollutant. The macroscopic galvanic cells formed between Fe(0) and GAC, and the adsorption capacity of GAC were pivotal in this process. The degradation pathway was thoroughly analyzed using GC-MS, presenting a potential method for addressing specific environmental contaminants (Lai et al., 2013).
Synthesis and Characterization of Organic Compounds
The synthesis and analysis of various organic compounds involving 3-(benzylamino)propanenitrile were conducted. These studies encompassed the synthesis of different derivatives and understanding their structural configurations through spectral analysis and X-ray diffraction studies. The research provided insights into the molecular structure, stability, and potential applications of these compounds in various fields (Deck & Papadopoulos, 2000).
Catalytic and Biochemical Applications
A range of studies explored the catalytic properties and biochemical applications of derivatives of propanenitrile. These included the synthesis of β-Hydroxy nitriles from epoxides, highlighting the role of Schiff base complexes in catalyzing these reactions under neutral conditions. Other studies focused on the synthesis of heterocyclic systems using 2-amino-2-alkyl(aryl)propanenitriles as precursors, elucidating their role in the formation of biologically active molecules (Naeimi & Moradian, 2006).
Material Science and Engineering
In material science, propanenitrile derivatives were used in the synthesis of electrically active polymers. These studies focused on the electro-polymerization processes, molecular structure analysis, and the exploration of the polymer's properties like conductivity, solubility, and electrochemical behavior. The applications of these polymers in various industries, including electronics and nanotechnology, were highlighted, offering insights into the versatile applications of these compounds (Elamin et al., 2021).
Propiedades
IUPAC Name |
3-(heptylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-3-4-5-6-9-12-10-7-8-11/h12H,2-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNAJGRYFVSWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Heptylamino)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)

![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)




![4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3071792.png)
![Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3071798.png)
![Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine](/img/structure/B3071811.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)